3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoisothiazole moiety with a dioxido group and a trifluorophenyl group, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the benzoisothiazole core, followed by the introduction of the dioxido group and the trifluorophenyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzoisothiazole ring.
Substitution: The trifluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or thioether compounds.
Scientific Research Applications
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. The dioxido and trifluorophenyl groups play crucial roles in these interactions, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide stands out due to its trifluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring high specificity and stability.
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide is a novel organic molecule characterized by its complex structure that includes a benzothiazole moiety and a trifluorophenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H16F3N3O4S |
Molecular Weight | 421.39 g/mol |
CAS Number | 899757-30-3 |
IUPAC Name | This compound |
Biological Activity Overview
Research has indicated that compounds containing benzothiazole and thiadiazole rings exhibit diverse biological activities. The specific compound has shown promise in several areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazole possess significant antimicrobial properties. The presence of the dioxido and oxo groups in this compound enhances its interaction with microbial targets, potentially disrupting their cellular processes. For instance, preliminary assays indicate that this compound exhibits inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of the compound has been explored through various in vitro studies. The mechanism of action is believed to involve the intercalation of the benzothiazole ring with DNA, leading to the inhibition of replication and transcription processes. In cell line studies, the compound has shown cytotoxic effects against cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, recent research has highlighted the anti-inflammatory effects of related compounds. The ability of benzothiazole derivatives to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting normal replication and transcription.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Inflammatory Pathway Modulation : The compound may influence signaling pathways associated with inflammation, reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antimicrobial Screening : A study evaluated the efficacy of various benzothiazole derivatives against bacterial pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity at low micromolar concentrations .
- Cytotoxicity Assays : In vitro cytotoxicity tests on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 μM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment .
- Inflammation Models : Animal models treated with related compounds showed reduced inflammation markers in tissues following induced inflammatory responses. This suggests potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c17-10-5-6-11(15(19)14(10)18)20-13(22)7-8-21-16(23)9-3-1-2-4-12(9)26(21,24)25/h1-6H,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUXWFJAPRPPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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